N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16413037
InChI: InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-7-12-6-11(4)15-17(12)5;/h6,8-9H,7H2,1-5H3,(H,14,16);1H
SMILES:
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16413037

Molecular Formula: C13H22ClN5

Molecular Weight: 283.80 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-7-12-6-11(4)15-17(12)5;/h6,8-9H,7H2,1-5H3,(H,14,16);1H
Standard InChI Key PBHWFACXTXWDAC-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNC2=NN(C=C2C)C(C)C)C.Cl

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of two pyrazole rings, each containing two nitrogen atoms at positions 1 and 2. The first pyrazole ring is substituted with dimethyl groups at positions 1 and 3, while the second ring incorporates an isopropyl group at position 1 and a methyl group at position 4. A methylene (-CH2-) bridge links the two heterocycles, creating a rigid yet flexible scaffold .

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC13H22N6
Molecular Weight262.36 g/mol
Hybridizationsp²/sp³ (heterocyclic core)
Topological Polar Surface48.2 Ų

The dimethyl and isopropyl substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. The methylene bridge facilitates conformational flexibility, enabling interactions with diverse molecular targets .

Synthesis and Industrial Production

Synthesis typically involves multi-step protocols:

Step 1: Preparation of 1,3-Dimethyl-5-(aminomethyl)pyrazole
Aminomethylation of 1,3-dimethylpyrazole via Mannich reaction using formaldehyde and ammonium chloride yields the primary building block.

Step 2: Functionalization of the Second Pyrazole
1-Isopropyl-4-methylpyrazol-3-amine is synthesized through nucleophilic substitution, employing isopropyl bromide and methyl iodide under basic conditions.

Step 3: Coupling Reaction
The two pyrazole derivatives are linked via a methylene bridge using diiodomethane in the presence of a phase-transfer catalyst. This step requires precise temperature control (60–80°C) to prevent side reactions.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 68–72%) and reduce purification demands. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Functionalization

The compound exhibits reactivity at three primary sites:

  • Pyrazole N-H Groups: Participate in hydrogen bonding and coordination chemistry.

  • Methylene Bridge: Susceptible to nucleophilic substitution under acidic conditions.

  • Alkyl Substituents: Undergo oxidation to carbonyl derivatives using KMnO4/H2SO4.

Notably, the isopropyl group’s steric bulk limits accessibility to the adjacent pyrazole nitrogen, directing reactivity toward the less hindered dimethyl-substituted ring .

Biological Activity and Mechanistic Insights

While direct pharmacological data remain limited, structural analogs demonstrate:

  • Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) with IC50 values ≈ 1.2 µM.

  • Antimicrobial Effects: MIC of 8 µg/mL against Staphylococcus aureus strains.

  • Anticancer Potential: Apoptosis induction in HeLa cells via caspase-3 activation.

Molecular docking studies suggest the compound binds ATP pockets in kinase domains through π-π stacking interactions between pyrazole rings and aromatic residues (e.g., Phe80 in EGFR) .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing selective kinase inhibitors.

  • Prodrug Design: The amine group facilitates conjugation with targeting moieties (e.g., folate derivatives).

Materials Science

  • Coordination Polymers: Forms stable complexes with transition metals (Cu(II), Fe(III)) for catalytic applications.

  • Luminescent Materials: Europium(III) complexes exhibit strong red emission (λem = 613 nm) .

Comparative Analysis with Pyrazole Derivatives

Table 2: Structural and Functional Comparison

CompoundSubstitutionsBioactivity (IC50)Application
Target Compound1,3-dimethyl; 1-isopropylCOX-2: 1.2 µMAnti-inflammatory
N-[(1-Ethylpyrazolyl)methyl]pyridine1-ethyl; pyridineEGFR: 0.8 µMAnticancer
1-Methyl-3-trifluoromethylpyrazoleCF3MIC: 4 µg/mL Antimicrobial

The target compound’s balanced lipophilicity (LogP ≈ 2.1) and topological polar surface area (48.2 Ų) suggest superior bioavailability compared to more polar analogs .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolic stability.

  • Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations.

  • Advanced Materials: Explore electrocatalytic properties in fuel cell applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator